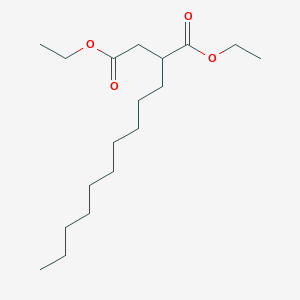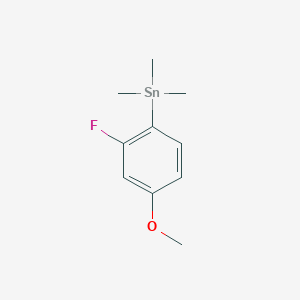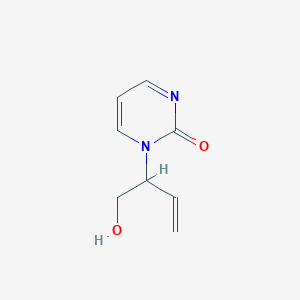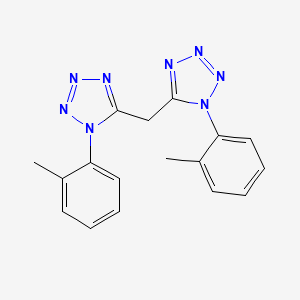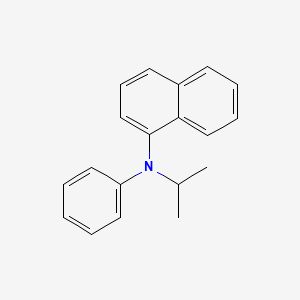![molecular formula C16H14N2O2 B14318259 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 112176-73-5](/img/structure/B14318259.png)
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a naphthalen-1-yl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-naphthaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding naphthalen-1-yl oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated naphthalen-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2,4-dione: A parent compound with similar structural features.
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: A closely related compound with a methyl group at the 5-position.
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
Uniqueness: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
112176-73-5 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1,3-dimethyl-5-(naphthalen-1-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-14(15(19)18(2)16(17)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3 |
InChI-Schlüssel |
SQGIDSLYFRLXGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


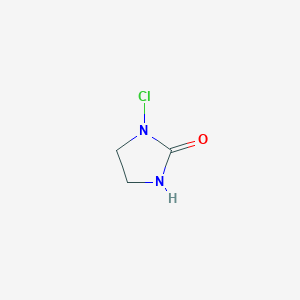
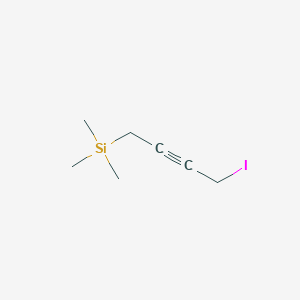
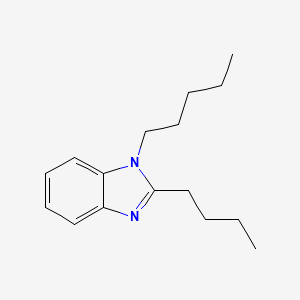
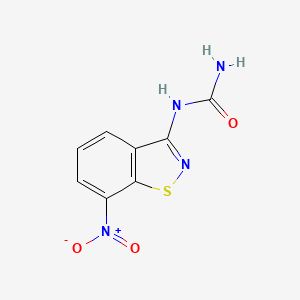
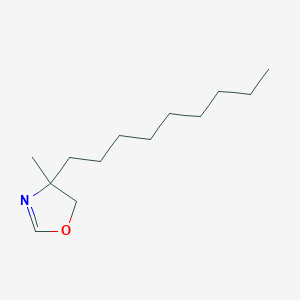
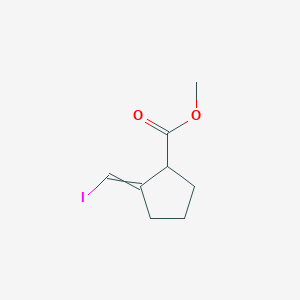
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)

